1-(2-(Butyl(ethyl)amino)-2-oxoethyl)azetidine-3-carboxylic acid
Overview
Description
Azetidines are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .
Synthesis Analysis
A short synthesis of alkyl 2-(bromomethyl)aziridine-2-carboxylates and alkyl 3-bromoazetidine-3-carboxylates was developed involving amination, bromination, and base-induced cyclization of alkyl 2-(bromomethyl)acrylates .
Molecular Structure Analysis
Azetidines are four-membered nitrogen-containing heterocycles . They are more stable than related aziridines due to their ring strain .
Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain . This allows for unique reactivity that can be triggered under appropriate reaction conditions .
Scientific Research Applications
Synthesis and Chemical Properties
1-(2-(Butyl(ethyl)amino)-2-oxoethyl)azetidine-3-carboxylic acid is a compound that belongs to the class of azetidine carboxylic acids, which have been explored for their synthesis and chemical properties. Research in this area focuses on developing new methods for synthesizing azetidine-2-carboxylic acid derivatives, which are valuable for their potential applications in medicinal chemistry and as building blocks in organic synthesis. For instance, Sajjadi and Lubell (2008) have synthesized azetidine-2-carboxylic acid (Aze) analogs with various heteroatomic side chains at the 3-position, demonstrating the versatility of these compounds in peptide activity studies (Sajjadi & Lubell, 2008). Similarly, Žukauskaitė et al. (2011) developed a short synthesis of functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives, highlighting their potential interest for biological and foldameric applications (Žukauskaitė et al., 2011).
Future Directions
Properties
IUPAC Name |
1-[2-[butyl(ethyl)amino]-2-oxoethyl]azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-3-5-6-14(4-2)11(15)9-13-7-10(8-13)12(16)17/h10H,3-9H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POKDRVGJOXQBPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C(=O)CN1CC(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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